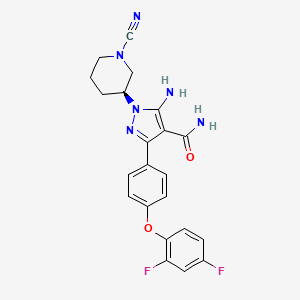

PF-06250112

描述

PF-06250112 is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a difluorophenoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PF-06250112 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

Introduction of the Difluorophenoxy Group: The difluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorophenol reacts with an aryl halide.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

Coupling Reactions: The final step involves coupling the pyrazole, piperidine, and difluorophenoxy intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the cyano group can produce amines or aldehydes.

科学研究应用

Therapeutic Applications in Autoimmune Diseases

Systemic Lupus Erythematosus (SLE)

PF-06250112 has shown promise in preventing the development of proteinuria in animal models of systemic lupus erythematosus. In a study involving NZBxW_F1 mice, treatment with this compound significantly reduced the incidence of severe proteinuria, indicating its potential to mitigate kidney damage associated with lupus nephritis . The compound's mechanism involves the inhibition of B-cell activation and proliferation, which are central to the pathophysiology of SLE.

Case Study: Efficacy in Animal Models

- Study Design : NZBxW_F1 mice were administered this compound, and the development of proteinuria was monitored.

- Findings : A marked reduction in the percentage of animals developing severe proteinuria was observed compared to control groups, suggesting that this compound effectively inhibits disease progression in this model .

Applications in Hemophilia A

This compound has been evaluated for its effects on the immune response to factor VIII in hemophilia A. In a mouse model, this compound inhibited the development of anti-factor VIII antibodies, which are a significant complication in patients receiving factor replacement therapy . By preventing the formation of these antibodies, this compound could enhance the efficacy of treatment for hemophilia A patients.

Case Study: Impact on Anti-FVIII Response

- Study Design : FVIII-sensitized mice were treated with this compound prior to re-challenge with FVIII.

- Findings : The treatment resulted in significantly lower levels of anti-FVIII IgG compared to controls, demonstrating its potential to modulate immune responses effectively .

Potential in Other B-cell Related Disorders

Given its mechanism of action, this compound may have applications beyond SLE and hemophilia A. Conditions characterized by aberrant B-cell activity, such as certain lymphomas and chronic lymphocytic leukemia, could also benefit from BTK inhibition. Research into these areas is ongoing, with preliminary studies suggesting that BTK inhibitors may reduce tumor growth and improve patient outcomes.

Safety and Pharmacokinetics

While the therapeutic potential of this compound is promising, safety profiles are critical for clinical application. Studies assessing its pharmacokinetics have indicated that the compound is well-tolerated at therapeutic doses, with manageable side effects . Further clinical trials are necessary to establish long-term safety and efficacy profiles.

Summary Table of Applications

| Application Area | Disease/Condition | Key Findings |

|---|---|---|

| Autoimmune Diseases | Systemic Lupus Erythematosus | Reduced proteinuria in NZBxW_F1 mice |

| Hemophilia A | Immune response to factor VIII | Lower anti-FVIII antibody levels in treated mice |

| Potential Future Applications | B-cell malignancies | Ongoing research into efficacy against lymphomas |

作用机制

The mechanism of action of PF-06250112 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.

相似化合物的比较

Similar Compounds

5-amino-3-(4-(2,4-difluorophenoxy)phenyl)-1H-pyrazole-4-carboxamide: Similar structure but lacks the piperidine ring.

5-amino-1-(1-cyanopiperidin-3-yl)-3-phenylpyrazole-4-carboxamide: Similar structure but lacks the difluorophenoxy group.

5-amino-1-(1-cyanopiperidin-3-yl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide: Similar structure but has a methoxy group instead of the difluorophenoxy group.

Uniqueness

The uniqueness of PF-06250112 lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the piperidine and difluorophenoxy groups allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

生物活性

PF-06250112 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme involved in B-cell receptor (BCR) signaling and various B-cell-mediated autoimmune diseases. This compound has been studied extensively for its biological activity, particularly in the context of immune response modulation and potential therapeutic applications in autoimmune disorders.

This compound exerts its biological effects primarily through the inhibition of BTK, which plays a pivotal role in B-cell activation, proliferation, and differentiation. The inhibition of BTK prevents the downstream signaling cascades initiated by BCR engagement, which includes the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38. These pathways are essential for various cellular activities including inflammatory mediator release and phagocytosis .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit BCR-mediated signaling in splenic B cells. For instance, pre-treatment with this compound significantly reduced the expression of CD86, a marker of B-cell activation, upon stimulation with anti-IgM antibodies. The half-maximal inhibitory concentration (IC50) for this effect was determined to be approximately 1.1 nM . Additionally, the compound has shown effectiveness in limiting the spontaneous accumulation of germinal center B cells and plasma cells in various experimental models .

Immune Response Modulation

Research involving FVIII-deficient mice has illustrated the capacity of this compound to modulate immune responses. Treatment with this compound resulted in a significant reduction in anti-FVIII IgG titers compared to control groups, indicating its potential to prevent the development of primary immune responses against FVIII . Specifically, mice treated with this compound exhibited a marked decrease in the formation of antibody-secreting plasma cells following FVIII re-challenge.

Impact on Autoimmunity

In models of systemic lupus erythematosus (SLE), this compound administration led to a significant reduction in proteinuria levels without affecting glomerular IgG and C3 deposition intensity. This suggests that while this compound can ameliorate certain autoimmune symptoms, it does not fully reverse underlying pathological changes associated with kidney damage .

Pharmacokinetics and Dosage

This compound is characterized by its oral bioavailability and high selectivity for BTK. The pharmacokinetic profile shows that it can achieve effective concentrations at doses as low as 15 mg/kg in animal models, which correlates with significant biological activity .

Case Studies and Clinical Implications

Several studies have explored the implications of this compound in clinical settings:

- B-cell Malignancies : Initial findings suggest that BTK inhibitors like this compound may provide therapeutic benefits in B-cell malignancies by disrupting tumor-promoting signaling pathways.

- Autoimmune Disorders : The modulation of B-cell responses through BTK inhibition presents a promising avenue for treating autoimmune diseases such as rheumatoid arthritis and SLE. Clinical trials are ongoing to evaluate the efficacy and safety of this compound in these contexts.

Summary Table of Biological Activities

| Activity | Description | IC50/Effect |

|---|---|---|

| BCR Signaling Inhibition | Reduces CD86 expression on B cells upon stimulation | IC50 = 1.1 nM |

| Anti-FVIII IgG Response | Decreases IgG titers in FVIII-deficient mice | Significant reduction |

| Germinal Center Formation | Limits accumulation of activated germinal center B cells | Significant reduction |

| Proteinuria Reduction | Decreases proteinuria levels in lupus models | Dose-dependent effect |

属性

IUPAC Name |

5-amino-1-[(3S)-1-cyanopiperidin-3-yl]-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N6O2/c23-14-5-8-18(17(24)10-14)32-16-6-3-13(4-7-16)20-19(22(27)31)21(26)30(28-20)15-2-1-9-29(11-15)12-25/h3-8,10,15H,1-2,9,11,26H2,(H2,27,31)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFDBQCBXUWICP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C#N)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)F)F)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C#N)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)F)F)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。